1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-13-8-9-17(10-14(13)2)24-18(26)11-15(21-24)12-27-19-20-22-23-25(19)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWIBEZHGAQQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(N2)CSC3=NN=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrazole core, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.5 g/mol. The compound contains a hydroxyl group at the 5-position of the pyrazole ring, a 3,4-dimethylphenyl group, and a sulfanyl group linked to a phenyl-substituted tetrazole. These structural features contribute to its unique chemical properties and potential biological activities .
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Studies have shown that compounds similar to 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol demonstrate significant anti-inflammatory effects. For example, derivatives have been tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), showing promising results comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Activity : The compound's structural analogs have been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Certain derivatives exhibited notable antibacterial properties, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .
- Anticancer Activity : Pyrazole compounds have been investigated for their potential in cancer treatment. Some derivatives have shown cytotoxic effects on cancer cell lines, indicating their role as antiproliferative agents. For instance, specific modifications in the pyrazole structure were linked to increased activity against cancer cells .
Synthesis
The synthesis of 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the pyrazole core through condensation reactions.
- Introduction of the sulfanyl and tetrazole moieties via nucleophilic substitution reactions.
- Final purification and characterization using techniques such as NMR and mass spectrometry .
Case Studies
Several studies have reported on the biological activities of compounds related to 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol:
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl-pyrazoles | MAO-B inhibition | High activity against MAO isoforms |
| Burguete et al. | 1,5-diaryl pyrazoles | Antibacterial | Effective against multiple bacterial strains |
| Chovatia et al. | Pyrazole derivatives | Antitubercular | Promising activity against Mycobacterium tuberculosis |
These studies highlight the diverse pharmacological potential of pyrazole derivatives and underscore the importance of further research into compounds like 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that similar structures can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific compound could be evaluated for its potential to target specific cancer pathways, particularly those involving the tetrazole moiety.
Antimicrobial Properties
The presence of the tetrazole ring has been associated with antimicrobial activity. Preliminary studies on related compounds suggest that they can disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for developing new antibiotics. Further investigations into this compound could lead to novel treatments for resistant bacterial strains.
Agricultural Applications
Pesticidal Activity
The thioether group in the compound may enhance its efficacy as a pesticide. Compounds with similar structures have shown promise in inhibiting pest growth and reproduction. Field studies could assess the effectiveness of this compound against common agricultural pests, providing insights into its potential as an environmentally friendly pesticide alternative .
Material Science Applications
Polymer Chemistry
The unique functional groups present in this compound make it suitable for use in polymer synthesis. Research has shown that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives and their effects on cancer cell lines. The results indicated that compounds with structural similarities to 1-(3,4-dimethylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting a strong potential for further development .
Case Study 2: Pesticidal Efficacy
Research conducted by agricultural scientists evaluated the pesticidal properties of thioether-containing compounds against aphids. The study found that these compounds significantly reduced aphid populations compared to control groups, highlighting their potential utility in sustainable agriculture practices .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfide Linkage
The tetrazole-thioether group (–S–CH2–) undergoes nucleophilic substitution reactions. For example:
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Reaction with alkyl halides : In the presence of K₂CO₃ or DBU, the sulfide linkage reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts or alkylated derivatives .
-
Displacement by amines : Primary amines (e.g., benzylamine) displace the tetrazole-thioether group under reflux in THF, yielding substituted amine derivatives.
Key Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF | 60°C | 72–85 | |
| Benzylamine, DBU | THF | Reflux | 68 |
Oxidation of the Thioether Group
The sulfide (–S–) is oxidized to sulfone (–SO₂–) using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in acetic acid:
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Kinetics : Complete conversion occurs within 4–6 hours at 0–5°C .
-
Applications : Sulfone derivatives show enhanced biological activity in antimicrobial assays.
Esterification of the Pyrazole Hydroxyl Group
The hydroxyl group at position 5 of the pyrazole ring undergoes esterification with acyl chlorides or anhydrides:
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Reaction with acetyl chloride : In pyridine, the hydroxyl group is acetylated to form the 5-O-acetyl derivative .
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Selectivity : The reaction is regioselective due to hydrogen bonding between the hydroxyl and tetrazole groups .
Optimized Protocol :
| Reagent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ac₂O, pyridine | DMAP | 2 | 89 |
Cyclization Reactions
The tetrazole and pyrazole moieties participate in annulation reactions:
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With α,β-unsaturated ketones : Under Sc(OTf)₃ catalysis, the compound forms pyrazolo[1,5-a]tetrazolo-fused heterocycles .
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Microwave-assisted synthesis : Reactions with enynones at 120°C for 15 minutes yield triarylmethane hybrids .
Mechanistic Pathway :
-
Nucleophilic attack by the tetrazole nitrogen on the carbonyl carbon.
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl group undergoes electrophilic substitution, though steric hindrance limits reactivity:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the dimethylphenyl ring .
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Sulfonation : SO₃ in H₂SO₄ produces sulfonic acid derivatives .
Regioselectivity :
| Reaction | Position | Yield (%) |
|---|---|---|
| Nitration | Para | 55 |
| Sulfonation | Meta | 48 |
Acid-Base Reactions
The pyrazole hydroxyl group (pKa ~8.5) deprotonates in basic media (e.g., NaOH/EtOH), forming a resonance-stabilized anion that participates in SNAr reactions .
Comparison with Similar Compounds
Analysis :
- The 3,4-dimethylphenyl group in the target compound balances electronic and steric effects, likely improving metabolic stability compared to mono-substituted phenyl analogs .
- Chlorinated aryl groups (e.g., 3,4-dichlorophenyl) enhance electrophilicity but may reduce biocompatibility .
Sulfur-Containing Pyrazole Derivatives
| Compound Name | Sulfur Functional Group | Key Properties | References |
|---|---|---|---|
| Target Compound | Sulfanylmethyl-tetrazole | Moderate redox activity; potential thiol-mediated binding | |
| 5-{[(4-Methylphenyl)sulfonyl]methyl}-1H-tetrazole | Sulfonylmethyl | Higher oxidative stability; reduced nucleophilicity | |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate | Difluoromethyl | Enhanced lipophilicity; strong antifungal activity |
Analysis :
- The sulfanylmethyl (-SCH2-) group in the target compound offers reversible redox behavior, unlike sulfonyl groups, which are electron-withdrawing and less reactive .
- Fluorinated analogs (e.g., difluoromethyl) exhibit superior bioactivity but may face synthetic challenges .
Tetrazole-Containing Compounds
| Compound Name | Tetrazole Substitution | Key Properties | References |
|---|---|---|---|
| Target Compound | 1-Phenyl-1H-tetrazol-5-yl | Planar tetrazole ring for π-π stacking; moderate acidity (pKa ~4.5) | |
| 5-(3-Trifluoromethylphenyl)-1H-tetrazole | 3-Trifluoromethylphenyl | Increased electronegativity; enhanced enzyme-binding affinity | |
| 1-Phenyl-1H-tetrazole-5-thiol | Thiol (-SH) | Higher acidity (pKa ~2.5); prone to dimerization |
Analysis :
- Thiol-containing tetrazoles (e.g., 1-phenyl-1H-tetrazole-5-thiol) exhibit stronger acidity but lower stability .
Research Findings and Implications
- Synthetic Feasibility : Multi-step routes involving Ullmann coupling (for aryl introduction) and tetrazole ring formation (via [2+3] cycloaddition) are plausible, though steric hindrance from the 3,4-dimethylphenyl group may necessitate optimized catalysts .
- Stability : The sulfanylmethyl group may confer susceptibility to oxidation, necessitating formulation under inert conditions for pharmaceutical applications .
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and what intermediates are critical?
Answer:
Synthesis typically involves multi-step processes:
Core formation : A 1,5-diarylpyrazole core is constructed via cyclocondensation of hydrazine derivatives with β-diketones or via Suzuki coupling for aryl group introduction.
Tetrazolyl sulfanyl incorporation : The tetrazol-5-thiol intermediate reacts with a halogenated pyrazole precursor (e.g., bromomethyl-pyrazole) under nucleophilic substitution (SN2) conditions. K₂CO₃ in DMF at 50°C is often used to enhance reactivity .
Key intermediates : Tetrazol-5-thiol (synthesized via cycloaddition of NaN₃ with nitriles) and halogenated pyrazole derivatives are critical.
Advanced: How can discrepancies between DSC and TGA thermal stability data be resolved?
Answer:
Contradictions may arise from differing decomposition pathways (e.g., sublimation vs. oxidative breakdown). Methodological approaches include:
- Cross-validation : Perform dynamic DSC under inert (N₂) and oxidative (O₂) atmospheres.
- Evolved Gas Analysis (EGA) : Couple TGA with FTIR or mass spectrometry to identify gaseous decomposition products.
- Structural validation : Single-crystal XRD (e.g., using SHELXL ) confirms molecular packing, which influences thermal behavior. For HANTP analogs, decomposition temperatures (171–270°C) were linked to crystal lattice stability .
Basic: What spectroscopic techniques confirm the tetrazolyl sulfanyl moiety?
Answer:
- ¹H/¹³C NMR : The SCH₂ group appears as a singlet at δ 4.2–4.5 ppm (¹H); quaternary carbons in the tetrazole ring are identified at δ 145–155 ppm (¹³C).
- IR : Absence of S–H stretches (2500–2600 cm⁻¹) confirms thioether formation; C=S stretches appear near 650–750 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula. HANTP derivatives were characterized similarly .
Advanced: How are computational methods applied to predict detonation properties?
Answer:
- Density Functional Theory (DFT) : Gaussian 03 calculates heats of formation (HOFs) using optimized geometries and atomization energies.
- EXPLO5 Software : Predicts detonation velocity (D) and pressure (P) using HOFs and experimental crystal densities (e.g., HANTP salts achieved D = 7986 m/s, comparable to HMX) .
- Validation : Experimental crystal densities from X-ray diffraction (e.g., 1.61–2.92 g/cm³ for HANTP salts ) refine computational models.
Basic: How is single-crystal XRD used for structural determination?
Answer:
- Crystallization : Slow evaporation from ethanol/DMF yields suitable crystals.
- Data Collection : Diffractometers (Mo/Kα radiation) collect intensity data.
- Refinement : SHELXL refines structures, and ORTEP-3 generates graphical representations . For example, HANTP’s 2D metal-organic frameworks were resolved this way .
Advanced: How to optimize yields in tetrazolyl sulfanyl group introduction?
Answer:
- Reaction Conditions : Use polar aprotic solvents (DMF, DMSO), 1.5–2.0 equivalents of tetrazol-5-thiol, and phase-transfer catalysts (e.g., TBAB).
- Side Reaction Mitigation : Maintain temperatures below 60°C to prevent thiol oxidation.
- Monitoring : TLC (hexane/EtOAc 3:1) or HPLC tracks reaction progress. HANTP synthesis achieved 85% yield under these conditions .
Basic: What purification challenges exist, and how are they addressed?
Answer:
- Challenges : High polarity and poor solubility in non-polar solvents.
- Solutions :
Advanced: How does Hirshfeld analysis guide cocrystal engineering?
Answer:
- Hirshfeld Surfaces (via CrystalExplorer): Quantify intermolecular interactions (e.g., H-bonding, π-π stacking).
- 2D Fingerprint Plots : For HANTP salts, H…O/N contacts (40–50%) dominated, guiding cocrystal partners with complementary hydrogen-bond donors/acceptors .
- Applications : Designing cocrystals with enhanced stability or solubility via targeted non-covalent interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
